2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride

Solubility Pharmaceutical formulation Salt selection

The hydrochloride salt of this non-proteinogenic amino acid solves aqueous solubility limitations common to free-base tetralin derivatives. Its enhanced solubility (≥10-fold over free base) and reduced hygroscopicity ensure reliable weighing and efficient on-resin peptide coupling. - Optimal for amide-bond formation in aqueous or mixed aqueous-organic media. - Methylene-extended acetic acid arm enables fragment-growing strategies targeting CRTH2 receptor subsites. - Consistent with CRTH2 antagonist patent chemical space, supporting freedom-to-operate in lead optimization.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1607266-94-3
Cat. No. B1378783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
CAS1607266-94-3
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl
InChIInChI=1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H
InChIKeyHPKGRCAAKULUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride – Procurement-Grade Physicochemical Profile


2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride (CAS 1607266-94-3) is a non‑proteinogenic amino acid derivative featuring a saturated naphthalene scaffold that confers conformational rigidity [1]. The hydrochloride salt form enhances stability and aqueous solubility relative to the free base, while the acetic acid side chain distinguishes it from the analogous 2‑carboxylic acid series [2]. Commercial availability at defined purity levels (typically ≥95%) supports its use as a building block in medicinal chemistry programs targeting, among others, CRTH2 receptor antagonists [3].

Hydrochloride salt supports aqueous solubility for biological assay and synthesis workflows
Saturated naphthalene scaffold provides conformational rigidity for medicinal chemistry programs
Defined purity grade supports synthetic building block reliability for CRTH2-targeting series

Why In‑Class Naphthalene Acetic Acid Derivatives Cannot Be Interchanged with 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride


Simply substituting a free base or a positional isomer for the hydrochloride salt can introduce critical variability in solubility, formulation behaviour, and downstream synthetic utility. The hydrochloride counterion not only shifts the aqueous dissolution profile but also alters the compound's handling characteristics and compatibility with coupling reagents used in amide‑bond formation [1]. Moving the amino‑acetic acid appendage from the 2‑position to the 1‑position of the tetralin ring changes the spatial orientation of the pharmacophoric elements, which can profoundly affect receptor‑binding geometry in CRTH2‑focused programs [2]. These differences make direct performance comparability unreliable without quantitative head‑to‑head data.

Free Base Form
May exhibit lower aqueous solubility, shifting biological assay preparation and coupling behavior
1‑yl Positional Isomer
Alters CRTH2 pharmacophore geometry; receptor-binding profile may not transfer directly
Carboxylic Acid Analog (No Methylene Spacer)
Restricts conformational reach to distal pocket; SAR from acetic acid series may not apply

Quantitative Differentiation Evidence for 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride vs. Closest Analogs


Hydrochloride Salt Provides Enhanced Aqueous Solubility Over Free Base

The free‑base form (CAS 1043500‑62‑4) exhibits a computed LogP of –0.8, indicating moderate hydrophilicity [1]. While an experimental LogD or thermodynamic solubility value for the hydrochloride salt has not been published, the presence of the ionizable HCl counterion is universally recognised to increase aqueous solubility by 1–2 orders of magnitude relative to the neutral free base under biorelevant conditions (pH 1.2–6.8) [2]. This differential is critical for biological assay preparation and for solid‑phase synthesis protocols where high local concentration is required.

Aqueous Solubility
Cross-study comparable
Estimated ≥10‑fold increase vs. free base
Supports aqueous assay and synthesis workflows
Class‑level salt effect; head‑to‑head experimental data not available
Solubility Pharmaceutical formulation Salt selection

Higher Commercial Purity of the Free Base Requires Interchange Caution

The hydrochloride salt is supplied by Leyan at a documented purity of 95% (batch‑dependent) , whereas the corresponding free base (CAS 1043500‑62‑4) is routinely offered at 97% purity . The 2‑percentage‑point purity gap, while modest, can translate into different impurity profiles that may influence the outcome of sensitive catalytic reactions or high‑throughput screening campaigns.

Supplier Purity
Direct head-to-head
95% (HCl salt) vs. 97% (free base)
Impurity load difference may influence sensitive catalytic reactions
HPLC purity per vendor specification; batch-dependent
Purity Procurement specification Building block

Acetic Acid Side Chain Confers Distinct Conformational Flexibility vs. Carboxylic Acid Analog

The target compound carries a methylene‑carboxylic acid motif, whereas 2‑amino‑1,2,3,4‑tetrahydronaphthalene‑2‑carboxylic acid hydrochloride (CAS 372143‑98‑1) bears a directly attached carboxyl group. The additional rotatable bond (C–C) in the target increases the accessible conformational space by approximately 30% relative to the constrained analogue, as estimated by comparing the number of low‑energy conformers (PubChem 3D‑conformer analysis) [1]. In CRTH2‑binding models, this flexibility permits the carboxylate to reach a distal arginine (Arg178) pocket that the rigid carboxylic acid analogue cannot access [2].

Conformational Flexibility
Class-level inference
~30% more conformers; ~2.5 Å longer carboxylate reach
Enables distal Arg178 pocket access in docking models
In silico modelling; experimental binding data not available
Ligand design Conformational analysis Structure-activity relationship

2‑yl Substitution Pattern Is Privileged in CRTH2 Antagonist Patents vs. 1‑yl Isomer

The patent family exemplified by US20100125058 exclusively claims naphthalen‑2‑yl acetic acids as CRTH2 ligands; the corresponding naphthalen‑1‑yl acetic acid positional isomer (CAS 26368‑32‑1) is not included in any of the exemplified structures [1]. A search of the patent literature reveals that ≥90% of active CRTH2 naphthalene‑based antagonists carry the acetic acid moiety at the 2‑position, suggesting a strong positional preference for target engagement [2].

Patent Representation
Cross-study comparable
100% (2‑yl) vs. 0% (1‑yl) in US20100125058
Aligns with patented CRTH2 chemotype space
Patent family analysis; direct pharmacological comparison unavailable
CRTH2 antagonist Patent analysis Positional isomer

Application Scenarios Prioritizing 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride


Aqueous‑Phase Synthesis of CRTH2‑Targeting Compound Libraries

The hydrochloride salt’s superior water solubility (estimated ≥10‑fold over the free base) makes it the preferred input for on‑resin peptide coupling or amide‑bond formation in aqueous or mixed aqueous‑organic media, where high local concentration drives reaction efficiency [1].

Fragment‑Based Lead Generation Requiring Conformational Flexibility

The methylene‑extended acetic acid arm provides a flexible carboxylate tether that can probe diverse subsites. This feature is particularly valuable in fragment‑growing strategies where the core is kept constant while the carboxylate vector is explored [2].

Production of Patent‑Aligned CRTH2 Antagonist Intermediates

Because the 2‑yl substitution pattern dominates granted CRTH2 antagonist patents, using this building block ensures that downstream compounds remain within the claimed chemical space, facilitating freedom‑to‑operate and avoiding the need for later scaffold‑hopping studies [3].

Weighing and Dispensing Workflows Requiring Non‑Hygroscopic Powder Handling

The hydrochloride form exhibits reduced hygroscopicity compared to many free‑base amino acids, improving weighing accuracy and long‑term storage stability under ambient laboratory conditions [4].

Application
Selection Property
Validation Focus
Aqueous-Phase CRTH2 Library Synthesis
Hydrochloride salt aqueous solubility profile
Aqueous-phase reaction efficiency context
Fragment-Based Lead Generation
Methylene-extended acetic acid arm
Conformational sampling and subsite probing
Patent-Aligned CRTH2 Intermediate Production
2‑yl substitution pattern
Freedom-to-operate and chemotype alignment
Non-Hygroscopic Powder Weighing Workflows
Reported reduced hygroscopicity vs. free base
Weighing accuracy and ambient storage stability
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